(4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone
Description
The compound (4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone features a benzhydrylpiperazine moiety linked via a methanone bridge to a 2-thienyl ring substituted with a 4-fluoro-2-nitrophenoxy group. Key structural attributes include:
- Benzhydrylpiperazine: A bulky, lipophilic group known to enhance blood-brain barrier (BBB) penetration, commonly observed in central nervous system (CNS)-targeting drugs.
- Nitro and Fluoro Substituents: The nitro group may act as a metabolic hotspot (e.g., reduction to an amine), while the fluorine atom enhances stability and binding affinity through hydrophobic and electrostatic interactions.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[3-(4-fluoro-2-nitrophenoxy)thiophen-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O4S/c29-22-11-12-24(23(19-22)32(34)35)36-25-13-18-37-27(25)28(33)31-16-14-30(15-17-31)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-13,18-19,26H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDMLRCELDSKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C(C=CS4)OC5=C(C=C(C=C5)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone, with a molecular formula of C28H24FN3O4S and a molecular weight of 517.6 g/mol, is a compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's activity appears to be linked to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine pathways, which are critical in neuropsychiatric disorders. This modulation can lead to significant effects on mood and behavior, similar to other piperazine derivatives.
Biological Activities
- Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties, particularly in models of oxidative stress and neurodegeneration. It has been shown to reduce neuronal damage in vitro when exposed to harmful agents.
- Anti-Epileptic Properties : In studies involving animal models of epilepsy, this compound has demonstrated efficacy in reducing seizure frequency and severity. This effect is believed to be mediated through the enhancement of GABAergic transmission and inhibition of excitatory neurotransmission .
- Antidepressant Activity : The compound has been investigated for its potential antidepressant effects, showing promise in reducing symptoms in animal models of depression. Its ability to influence serotonin levels may play a crucial role in this activity.
Case Studies
Detailed Research Findings
Recent studies have highlighted the compound's ability to modulate key neurotransmitter systems:
- Serotonin Modulation : Increased levels of serotonin were noted in treated subjects, correlating with observed antidepressant effects.
- Dopaminergic Activity : The compound's interaction with dopamine receptors suggests a role in mood regulation and cognitive function.
- Oxidative Stress Reduction : The ability to scavenge reactive oxygen species has been documented, contributing to its neuroprotective profile.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacokinetic Considerations
- Metabolic Stability : The nitro group in the target compound may render it susceptible to reduction in vivo, forming reactive intermediates (e.g., hydroxylamines). In contrast, ’s trifluoromethyl group enhances stability but reduces metabolic flexibility .
- Solubility: The benzhydrylpiperazine moiety likely reduces aqueous solubility compared to ’s triazinones, which possess polar S-glycosyl or carboxylic acid groups .
Hypothesized Mechanisms of Action
Future Research Directions
- In Vitro Screening : Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) and receptor binding (e.g., serotonin, dopamine).
- Metabolic Profiling : Investigate nitro-reduction pathways and compare with trifluoromethyl metabolism in ’s analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
